molecular formula C9H11ClO B8671268 1-(3-Methylphenyl)-2-chloroethanol

1-(3-Methylphenyl)-2-chloroethanol

Cat. No.: B8671268
M. Wt: 170.63 g/mol
InChI Key: VNPKAKFRVASRBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-2-chloroethanol (C₉H₁₁ClO, molecular weight 170.64 g/mol) is a chloroethanol derivative featuring a 3-methylphenyl substituent. Structurally, it consists of a two-carbon ethanol backbone with a chlorine atom at the C2 position and a 3-methylphenyl group at the C1 position (Figure 1). Its reactivity is influenced by the electron-donating methyl group on the aromatic ring and the polar chloro-hydroxy moiety, enabling participation in nucleophilic substitutions, esterifications, or cyclization reactions .

Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

2-chloro-1-(3-methylphenyl)ethanol

InChI

InChI=1S/C9H11ClO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3

InChI Key

VNPKAKFRVASRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3-Methylphenyl)-2-chloroethanol are compared below with related compounds, focusing on molecular properties, synthesis, reactivity, and biological relevance.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Boiling Point (°C) Solubility
This compound C₉H₁₁ClO 170.64 Chloro, hydroxy, 3-methylphenyl ~245 (est.) Moderate in polar solvents
2-Chloroethanol C₂H₅ClO 80.51 Chloro, hydroxy 128–130 Miscible in water
1-(2-Chlorophenyl)ethanol C₈H₉ClO 156.61 Chloro, hydroxy, 2-chlorophenyl 235–237 Soluble in ethanol, acetone
1-(3-Chlorophenyl)-2-(isopropylamino)ethanol C₁₁H₁₆ClNO 213.71 Chloro, hydroxy, isopropylamino N/A Soluble in DMSO, methanol
3-[(1R)-2-Chloro-1-hydroxyethyl]phenol C₈H₈ClO₂ 186.60 Chloro, hydroxy, phenolic N/A Soluble in polar aprotic solvents

Key Comparisons

However, this group may sterically hinder reactions at the C1 position compared to simpler analogs like 2-chloroethanol . Positional Isomerism: Compared to 1-(2-chlorophenyl)ethanol , the 3-methylphenyl substituent reduces electronic withdrawal on the aromatic ring, which could stabilize carbocation intermediates during elimination or substitution reactions.

Synthetic Pathways The synthesis of this compound may involve nucleophilic displacement or reduction of precursor ketones (e.g., 1-(3-methylphenyl)-2-chloroethanone). This contrasts with 2-chloroethanol, which is often produced via ethylene oxide hydrochlorination . describes a related synthesis using methyl 2-chloroacetate and sodium methanolate, suggesting analogous routes for introducing the chloro-hydroxy moiety .

Biological and Toxicological Profiles Mutagenicity: 2-Chloroethanol is a known mutagen and degradation product of nitrosoureas (e.g., CCNU) . Metabolism: Unlike 1-(3-Chlorophenyl)-2-(isopropylamino)ethanol (a β-blocker analog) , the target compound lacks an amino group, likely altering its metabolic pathways and reducing receptor-binding activity.

Applications Pharmaceutical Intermediates: The methylphenyl group may confer stereochemical advantages in chiral synthesis, distinguishing it from simpler derivatives like 2-chloroethanol. For example, highlights structurally complex esters derived from similar intermediates . Stability: The aromatic ring in this compound may confer greater thermal stability compared to aliphatic analogs, as seen in for 1-chloro-2-methylpropane .

Research Findings and Implications

  • Degradation Pathways: demonstrates that 2-chloroethyl intermediates can form alkylating species (e.g., carbonium ions) during degradation . This suggests that this compound may undergo similar hydrolytic or thermal degradation, releasing reactive electrophiles.
  • Stereochemical Considerations: The chiral center at C1 in the target compound (absent in 2-chloroethanol) could enable enantioselective applications, such as asymmetric catalysis or drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.